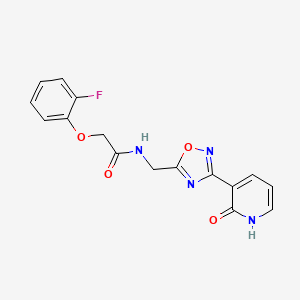

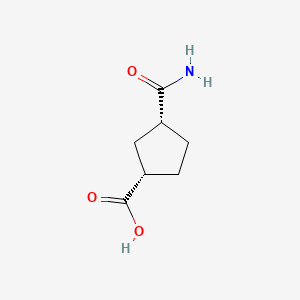

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been studied extensively for its potential therapeutic applications. CPPC is a chiral molecule, meaning it exists in two mirror-image forms, and the (1S,3R) enantiomer has been found to have the most significant biological activity. In

科学的研究の応用

Chemical Characterization and Synthesis

- The compound (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid was synthesized and characterized using techniques like IR, EA, ES-MS, NMR, and X-ray diffraction. This synthesis and characterization form a foundation for exploring its applications in various fields of research (Huang et al., 2003).

Biochemical and Pharmacological Studies

- Research indicates that different derivatives and isomers of cyclopentane-carboxylic acids, including compounds structurally similar to (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid, play a role in inhibiting enzymatic processes, such as the synthesis of S-adenosyl-L-methionine. These findings are crucial in understanding the biochemical pathways and potential therapeutic applications (Coulter et al., 1974).

Neuropharmacological Research

- Various studies have explored the effects of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid and its derivatives on brain functions. For example, it has been shown to stimulate phosphoinositide hydrolysis in rat hippocampus, indicating its potential use in studying neurotransmitter systems and neurological disorders (Schoepp et al., 1991).

Molecular Biology and Genetics

- The compound and its derivatives can be used as precursors or tools in molecular biology, particularly in synthesizing nucleosides. This application is vital for developing antiviral and antineoplastic agents, as well as for studying genetic materials and processes (Bergmeier et al., 1993).

Neuroprotection Research

- The compound has been studied for its neuroprotective effects, particularly in contexts like hypoxia in hippocampal slices. Such research contributes to understanding how certain compounds can protect nerve cells from damage, which is crucial for developing treatments for neurological disorders (Opitz & Reymann, 1993).

作用機序

Safety and Hazards

将来の方向性

The future directions in the field of chiral amines synthesis involve the discovery and structural characterization of a number of stereoselective enzymes. The latest discovered enzymes in this field, imine reductases (IREDs), represent a promising alternative for the biocatalytic synthesis of primary, secondary, and tertiary amines through asymmetric hydrogenation .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Sodium cyanide", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with methylamine in the presence of sodium cyanide to form N-methylcyclopentanecarboxamide.", "Step 2: N-methylcyclopentanecarboxamide is hydrolyzed with hydrochloric acid to form (1S)-3-methylcyclopentane-1-carboxylic acid.", "Step 3: (1S)-3-methylcyclopentane-1-carboxylic acid is reduced with sodium borohydride to form (1S)-3-methylcyclopentane-1-carboxylic acid methyl ester.", "Step 4: (1S)-3-methylcyclopentane-1-carboxylic acid methyl ester is reacted with sodium nitrite and sulfuric acid to form the diazonium salt.", "Step 5: The diazonium salt is then coupled with sodium nitrate in the presence of sodium bicarbonate to form (1S,3R)-3-carbamoylcyclopentane-1-carboxylic acid.", "Step 6: The product is purified by recrystallization from water and drying under vacuum." ] } | |

CAS番号 |

19042-33-2 |

分子式 |

C7H11NO3 |

分子量 |

157.17 g/mol |

IUPAC名 |

3-carbamoylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H2,8,9)(H,10,11) |

InChIキー |

JLLHYSHCVKOWSD-UHFFFAOYSA-N |

SMILES |

C1CC(CC1C(=O)N)C(=O)O |

正規SMILES |

C1CC(CC1C(=O)N)C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)

![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3,4-difluorobenzamide](/img/structure/B3011216.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)